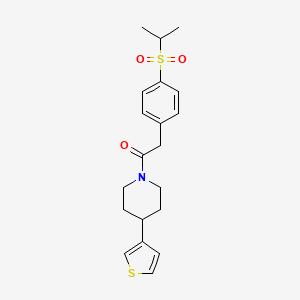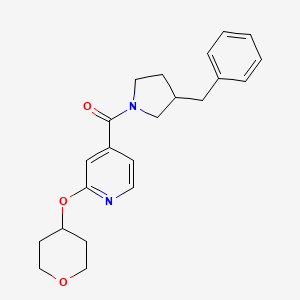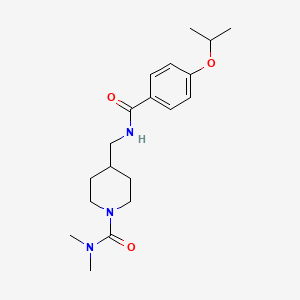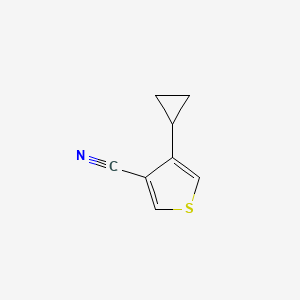![molecular formula C9H11F3N2 B2878879 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248198-82-3](/img/structure/B2878879.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TFMPA, and it is an amino acid derivative that belongs to the class of pyridines. TFMPA has been studied extensively for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
TFMPA acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. The blockade of the NMDA receptor by TFMPA results in the inhibition of calcium influx into the cell, which is required for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
TFMPA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The blockade of the NMDA receptor by TFMPA results in the inhibition of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory processes. TFMPA has also been shown to have neuroprotective effects by preventing excitotoxicity, which is a pathological process that results in neuronal death due to excessive activation of glutamate receptors.
Advantages and Limitations for Lab Experiments
TFMPA has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. TFMPA is also relatively stable and can be easily synthesized in good yield. However, TFMPA has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, TFMPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well characterized.
Future Directions
TFMPA has significant potential for future research in the field of neuroscience and pharmacology. Some possible future directions include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of TFMPA in vivo.
2. Characterization of the effects of TFMPA on behavior and cognition in animal models.
3. Development of more potent and selective NMDA receptor antagonists based on the structure of TFMPA.
4. Investigation of the therapeutic potential of TFMPA in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
5. Evaluation of the safety and tolerability of TFMPA in humans.
Conclusion:
In conclusion, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. It has significant potential for future research in the field of neuroscience and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPA have been discussed in this paper. Further research is required to fully understand the potential of TFMPA as a pharmacological agent.
Synthesis Methods
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves the reaction of 2,4-difluoropyridine with (S)-prolinol in the presence of a catalyst. The reaction proceeds through a one-pot process, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
TFMPA has been studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent antagonist of the NMDA receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. TFMPA has been shown to selectively block the NMDA receptor, without affecting other glutamate receptors, such as AMPA and kainate receptors. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)






